molecular formula C19H18N6OS B2830274 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1208968-10-8

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2830274
CAS RN: 1208968-10-8
M. Wt: 378.45
InChI Key: QTVJGAAMOQWZHQ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2-yl, which is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of various pharmaceutical compounds due to its optical properties, coordination properties, and electron acceptor properties .


Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .


Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .

Pharmacokinetics

Thiazoles, a key structural component of this compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption and distribution in the body .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of COX-1 and COX-2, leading to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response . On a cellular level, this can lead to a reduction in the symptoms of inflammation, such as redness, swelling, and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target enzymes . .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given its anti-inflammatory properties . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-11-10-20-24(2)16(11)18(26)22-17-12-6-5-8-13(12)23-25(17)19-21-14-7-3-4-9-15(14)27-19/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVJGAAMOQWZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

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